molecular formula C13H11FO3 B2781013 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid CAS No. 381693-93-2

3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid

Cat. No. B2781013
CAS RN: 381693-93-2
M. Wt: 234.226
InChI Key: BUDQOVLQTWNZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid, also known as 4-Fluorofurancarboxylic acid, is an organic compound that is widely used in scientific research. It is a versatile compound that can be used as a starting material in organic synthesis, as a reactant in chemical reactions, and as an analytical standard for a variety of applications. This compound has been studied extensively, and its synthesis and mechanism of action are well understood.

Scientific Research Applications

Photophysical Properties Study

  • Effect on Solvatochromic Properties : The photophysical properties of compounds related to 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid have been studied, highlighting how solvent polarity affects their absorption and fluorescence characteristics. Solvatochromic effects on these compounds show significant shifts in their absorption and fluorescence spectra when moving from non-polar to polar solvents. This is due to intramolecular charge transfer interactions (Kumari, Varghese, George, & Sudhakar, 2017).

Synthetic Applications

  • Microwave Assisted Synthesis : Microwave irradiation techniques have been employed for synthesizing fluorine-containing compounds related to 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid. These methods result in the formation of specific fluorine-substituted derivatives, showcasing the utility of microwave-assisted synthesis in organic chemistry (Rao et al., 2005).
  • Photoinduced Oxidative Annulation : Research demonstrates the application of photoinduced oxidative annulation techniques in the synthesis of compounds related to 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid. This method enables the creation of highly functionalized polyheterocyclic compounds, highlighting a transition-metal-free approach (Zhang et al., 2017).

Antimicrobial Activity

  • Derivatives with Antimicrobial Properties : Derivatives of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid have been studied for their antimicrobial activity. These compounds demonstrate significant effectiveness against fungi like Candida albicans and bacteria such as Escherichia coli and Staphylococcus aureus (Kalyaev et al., 2022).

Catalysis and Reaction Mechanisms

  • Pseudomonas Cepacia Lipase Catalysis : Studies have explored the use of Pseudomonas cepacia lipase in the esterification and transesterification of 3-(furan-2-yl) propanoic acid/ethyl ester. This research shows the potential for enzymatic catalysis in organic synthesis, particularly in ionic liquids compared to traditional solvents (Vidya & Chadha, 2010).

properties

IUPAC Name

3-(4-fluorophenyl)-3-(furan-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3/c14-10-5-3-9(4-6-10)11(8-13(15)16)12-2-1-7-17-12/h1-7,11H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDQOVLQTWNZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CC(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.